molecular formula C14H22FN B1531728 (3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1595581-72-8

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine

Cat. No. B1531728
M. Wt: 223.33 g/mol
InChI Key: DNORJSXFYYJERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine, also known as DMFPEA, is a type of synthetic amine that has been studied for its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for various laboratory experiments.

Scientific Research Applications

Hemoglobin Adducts and Smoking Associations Research has shown that hemoglobin adducts of aromatic amines are associated with smoking status and the type of tobacco, indicating their potential as biomarkers for exposure to harmful substances in tobacco smoke. Such studies contribute to understanding the risk factors for diseases like bladder cancer, associated with cigarette smoking (Bryant et al., 1988).

Urinary Excretion of Amines in Schizophrenic Patients Research into the urinary excretion of amines like 3,4-Dimethoxyphenylethylamine in schizophrenic patients versus normal subjects highlights the potential for studying neurotransmitter metabolism and its implications for psychiatric disorders (Takesada et al., 1963).

Carcinogenic Heterocyclic Amines in Food Investigations into carcinogenic heterocyclic amines in cooked food and their presence in human urine have provided evidence of human exposure to these compounds through diet. Such studies are crucial for assessing cancer risk related to dietary habits (Ushiyama et al., 1991).

Metabolism and Adduct Formation of Heterocyclic Amines Research on the metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents contributes to our understanding of the mechanisms underlying their carcinogenicity. These findings are essential for evaluating human health risks and developing dietary recommendations to reduce exposure (Turteltaub et al., 1999).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-11(14(2,3)4)16-10-9-12-5-7-13(15)8-6-12/h5-8,11,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNORJSXFYYJERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.